6,7-Dihydroxycoumarin-3-carboxylic Acid
Description
Overview of Coumarin (B35378) Chemistry and Biological Relevance
Coumarins are a large class of phenolic substances found throughout the plant kingdom, belonging to the benzopyrone family. acs.org Their fundamental structure consists of a benzene (B151609) ring fused to an α-pyrone ring. acs.org This basic scaffold can be adorned with various substituents, leading to a wide array of derivatives with diverse properties.
Historically, coumarins have been recognized for their pleasant scent, but their significance extends far beyond fragrance. acs.org In nature, they play roles in plant defense mechanisms. acs.org From a pharmacological perspective, coumarins exhibit a remarkable spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, antifungal, antiviral, and anticancer properties. acs.org The versatility of the coumarin scaffold allows for chemical modifications to enhance these biological effects, making it a privileged structure in medicinal chemistry.
Rationale for Academic Investigation of 6,7-Dihydroxycoumarin-3-carboxylic Acid and its Derivatives
The academic pursuit of this compound and its derivatives is driven by several key factors. The parent compound, 6,7-dihydroxycoumarin, also known as esculetin (B1671247), is a primary bioactive constituent of Cortex Fraxini, a traditional Asian medicine. researchgate.net This historical use provides a foundation for modern scientific inquiry into its therapeutic potential.
The specific chemical structure of this compound, featuring both the coumarin core and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules with potentially enhanced biological activities. nih.gov Researchers are actively exploring its use as an intermediate in the development of novel therapeutic agents. chemimpex.com
Furthermore, the inherent properties of the molecule itself are a subject of intense study. Its antioxidant capabilities are significant, offering potential applications in mitigating oxidative stress-related conditions. chemimpex.com The compound is also investigated for its anti-inflammatory effects. Moreover, its fluorescent properties have led to its use in the development of probes for biological imaging and the detection of specific molecules. chemimpex.comnih.gov The ability to visualize cellular processes and detect analytes at a nanomolar level underscores its value as a research tool. nih.gov
Detailed Research Findings
Scientific investigations into this compound and its parent compound, esculetin, have yielded significant data on their synthesis and biological activities.
Microwave-assisted synthesis of 6,7-dihydroxycoumarin (esculetin) has been shown to be highly efficient, with a reported yield of 87.4%. researchgate.net The synthesis of coumarin-3-carboxylic acid derivatives can be achieved through various methods, including the Knoevenagel condensation reaction. nih.gov
The biological activities of these compounds are a primary focus of research. Esculetin has demonstrated anticancer properties and its fluorescence is pH-dependent within cancer cells. nih.gov The carboxylic acid moiety at the C3 position of the coumarin ring has been found to be important for antibacterial activity. nih.gov
Below are tables summarizing some of the key chemical information and reported biological activities for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C10H6O6 | nih.gov |
| Molecular Weight | 222.15 g/mol | nih.gov |
| IUPAC Name | 6,7-dihydroxy-2-oxochromene-3-carboxylic acid | nih.gov |
| CAS Number | 84738-35-2 | nih.gov |
Table 1: Chemical Properties of this compound
| Activity | Compound/Derivative | Key Findings | Source |
| Anticancer | 6,7-dihydroxycoumarin (Esculetin) | Affects the morphology of cancer cells and exhibits strong fluorescence in cancer cell cytoplasm and nuclei. | nih.gov |
| Antioxidant | This compound | Studied for its ability to protect cells from oxidative stress. | chemimpex.com |
| Fluorescent Probe | 6,7-dihydroxycoumarin (Esculetin) | Shows a significant increase in fluorescence intensity in the presence of 4-amino-TEMPO, with a detection limit of approximately 16.7 nM. | nih.gov |
| Antibacterial | Coumarin-3-carboxamides | The carboxylic acid at the C3 position is noted to be necessary for antibacterial activity against gram-positive bacteria. | nih.gov |
| Anti-inflammatory | Coumarin Derivatives | Various natural and synthetic coumarins, including esculetin, are recognized as inhibitors of enzymes involved in inflammation. | bohrium.comnih.gov |
Table 2: Reported Biological Activities of this compound and Related Compounds
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWBNGIVIFZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553868 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84738-35-2 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6,7 Dihydroxycoumarin 3 Carboxylic Acid and Analogues
Chemical Synthesis Approaches
The formation of the 6,7-dihydroxycoumarin-3-carboxylic acid backbone relies on classical condensation reactions that form the characteristic benzopyrone ring system from appropriately substituted precursors.
Conventional Synthetic Routes (e.g., Knoevenagel Condensation, Pechmann Cyclization)
Knoevenagel Condensation: This method is a cornerstone for the synthesis of coumarin-3-carboxylic acids. biomedres.usresearchgate.net The reaction typically involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as Meldrum's acid or malonic acid esters. ias.ac.inmdpi.com For the synthesis of this compound, the logical starting aldehyde would be 2,4,5-trihydroxybenzaldehyde (B1348259). This aldehyde reacts with an active methylene compound, often catalyzed by a weak base like piperidine (B6355638) or an amino acid like L-proline, to form an intermediate that subsequently undergoes intramolecular cyclization (lactonization) to yield the final coumarin (B35378) ring system. biomedres.usnih.gov The use of Meldrum's acid is particularly effective, leading to high yields of the desired coumarin-3-carboxylic acid. researchgate.net Greener protocols have been developed utilizing catalysts like L-proline in solvents such as ethanol, offering good to very good yields (54-94%) and avoiding harsh reaction conditions. biomedres.usbiomedres.us
Pechmann Cyclization: The Pechmann condensation provides an alternative and widely used route to coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netresearchgate.net To produce a 6,7-dihydroxycoumarin derivative, 1,2,4-trihydroxybenzene (hydroxyhydroquinone) serves as the phenolic starting material. This is condensed with a suitable β-ketoester, such as diethyl oxalacetate, in the presence of a strong acid catalyst like sulfuric acid, trifluoroacetic acid, or a solid acid catalyst like a Nafion resin/silica nanocomposite. researchgate.netresearchgate.net The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack on the activated benzene (B151609) ring and subsequent dehydration to form the coumarin. researchgate.net
Table 1: Comparison of Conventional Synthetic Routes
| Reaction | Phenolic/Aldehydic Precursor | Methylene/Ketoester Precursor | Typical Catalysts | Key Features |
| Knoevenagel Condensation | 2,4,5-Trihydroxybenzaldehyde | Meldrum's Acid / Malonic Acid Esters | Piperidine, L-proline, K₂CO₃ | Forms the C2-C3 bond first, followed by cyclization. Versatile for C3-carboxylic acid derivatives. biomedres.usmdpi.com |
| Pechmann Cyclization | 1,2,4-Trihydroxybenzene | Diethyl Oxalacetate / β-Ketoesters | H₂SO₄, Trifluoroacetic Acid, Nafion | Involves acid-catalyzed cyclization and dehydration. researchgate.netresearchgate.net |
Functionalization and Derivatization Strategies
The inherent reactivity of the coumarin-3-carboxylic acid scaffold allows for a wide array of modifications to produce analogues with tailored properties. ias.ac.inresearchgate.net The presence of the carboxyl group and the phenolic hydroxyl groups offers multiple sites for functionalization. ias.ac.in
The primary synthesis of this compound inherently introduces the key hydroxyl and carboxyl functional groups through the choice of starting materials (e.g., 2,4,5-trihydroxybenzaldehyde or 1,2,4-trihydroxybenzene). biomedres.usresearchgate.net Further functionalization often involves modifying these existing groups. For instance, the carboxylic acid at the C-3 position is a versatile handle for creating esters and amides. mdpi.comnih.gov Esterification can be achieved using methods like the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Amidation can be performed using coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nih.gov
The electron-rich nature of the dihydroxy-substituted benzene ring makes it susceptible to electrophilic substitution, such as the Mannich reaction. rsc.orgrsc.org This reaction introduces aminomethyl substituents onto the coumarin core, typically at positions ortho or para to the activating hydroxyl groups. For 6,7-dihydroxycoumarin analogues, such as 6,7-dihydroxy-4-methylcoumarin, the Mannich reaction provides a direct route to C-8 substituted nitrogen-containing derivatives. rsc.org The reaction involves treating the coumarin with formaldehyde (B43269) and a secondary amine (e.g., piperidine), yielding a Mannich base. journalirjpac.com These reactions are crucial for synthesizing compounds with altered physicochemical properties and biological activities. rsc.orgresearchgate.net
The two adjacent hydroxyl groups at the C-6 and C-7 positions, forming a catechol-like moiety, can be selectively methylated. This modification is significant as it can influence the compound's metabolic stability and biological activity. nih.gov Regioselective methylation, where only one of the two hydroxyl groups reacts, can be achieved using specific reagents and conditions. O-methyltransferases, for example, can catalyze the methylation of one hydroxyl group over the other. researchgate.net This selective functionalization allows for the synthesis of distinct isomers (6-hydroxy-7-methoxycoumarin or 6-methoxy-7-hydroxycoumarin derivatives), each with potentially unique properties.
Synthesis of Metal Complexes and Conjugates
The structure of this compound, with its multiple oxygen donor atoms (from the carboxyl and hydroxyl groups), makes it an excellent ligand for coordinating with metal ions. rsdjournal.orgresearchgate.net A variety of transition metal complexes involving coumarin-3-carboxylic acid and its derivatives have been synthesized with ions such as Cu(II), Ni(II), Zn(II), and Co(II). rsdjournal.orgnih.gov The coordination often occurs through the carboxylate group and sometimes involves the lactone carbonyl oxygen. researchgate.net The synthesis typically involves reacting the coumarin ligand with a metal salt (e.g., metal sulfates) in a suitable solvent. ijpsr.com These metal complexes often exhibit different properties and biological activities compared to the parent coumarin ligand. rsdjournal.orgijpsr.com
Table 2: Derivatization Strategies for the Coumarin Scaffold
| Strategy | Position(s) | Reagents | Resulting Functional Group | Reference |
| Esterification | C-3 | Alcohol, DCC, DMAP | Ester | mdpi.com |
| Amidation | C-3 | Amine, HATU | Amide | nih.gov |
| Mannich Reaction | C-8 | Formaldehyde, Secondary Amine | Aminomethyl | rsc.org |
| Methylation | C-6 / C-7 | Methylating agents | Methoxy | researchgate.net |
| Metal Complexation | O-donors | Metal Salts (e.g., CuSO₄, NiSO₄) | Metal-Ligand Complex | rsdjournal.orgijpsr.com |
Green Chemistry Approaches in Synthesis
Green chemistry principles have been influential in the development of new synthetic routes for coumarin-3-carboxylic acids, emphasizing the use of environmentally benign solvents, catalysts, and energy-efficient conditions. nih.goveurjchem.com
One-pot syntheses in water represent a significant advancement in the green synthesis of coumarin-3-carboxylic acids. acs.org These methods typically involve the Knoevenagel condensation of a substituted 2-hydroxybenzaldehyde with an active methylene compound like Meldrum's acid, followed by an intramolecular cyclization. researchgate.netnih.gov The use of water as a solvent avoids the need for organic solvents, and the reactions can often be performed at room temperature, enhancing their environmental credentials. acs.org
Several eco-friendly catalysts have been employed to facilitate this transformation in aqueous media. For instance, commercially available and inexpensive catalysts such as potassium carbonate and sodium azide (B81097) have been shown to be highly effective for the one-pot synthesis of a series of coumarin-3-carboxylic acids at room temperature. acs.org This approach is noted for its mild reaction conditions, high atom economy, and simple product isolation, often without the need for column chromatography, making it suitable for large-scale synthesis. acs.org Another green approach utilizes waste curd water as a catalytic solvent under ultrasonic irradiation, which acts as a biodegradable and acidic medium for the reaction. eurjchem.com
Electrochemical methods offer a green and efficient alternative for synthesizing coumarin derivatives. researchgate.net A one-pot electrochemical process has been developed for the synthesis of a 6,7-dihydroxycoumarin derivative from (E)-3-(3,4-dihydroxyphenyl)acrylic acid (3,4-DHPA). This method involves an intermolecular Michael-type addition reaction in an acetate (B1210297) buffer/ethanol mixture. researchgate.net
The mechanism proceeds through the deprotonation of 3,4-DHPA, followed by an oxidation process. The resulting intermediate then reacts with the o-benzoquinone ring via an intermolecular Michael-type addition. Subsequent anodic oxidation, a 1,6-addition reaction, and aromatization lead to the formation of the final coumarin product. researchgate.net This electrochemical approach avoids the need for harsh reagents and provides a controlled method for cyclization and derivatization. researchgate.net
Biological Synthesis Pathways (e.g., Microbial Fermentation)
The biosynthesis of 6,7-dihydroxycoumarin (also known as esculetin) can be achieved via pathways engineered in microorganisms, starting from simple carbon sources like glucose. researchgate.net This biotechnological approach leverages a series of enzymatic conversions to construct the coumarin core. researchgate.net
The pathway begins with glucose and proceeds through several intermediates of the shikimate pathway to produce tyrosine. Key enzymes involved in the subsequent steps include: researchgate.net
Tyrosine ammonia-lyase (TAL): Converts tyrosine into 4-hydroxycinnamic acid.
Hydroxycinnamate-3-hydroxylase (HC3H): Transforms 4-hydroxycinnamic acid into 3,4-dihydroxycinnamic acid.
4-cinnamoyl-CoA (4CL) enzyme: Produces dihydroxycinnamate-CoA.
Bacterial enzyme F6'H: Facilitates the conversion of dihydroxycinnamate-CoA into an intermediate that ultimately cyclizes to form 6,7-dihydroxycoumarin. researchgate.net
While this pathway yields esculetin (B1671247), further enzymatic or chemical steps would be required to introduce the 3-carboxylic acid group. Microbial reduction has also been explored for the transformation of coumarins, indicating the potential of biocatalysis in modifying the coumarin scaffold. mdpi.com
Synthetic Transformations of Coumarin-3-carboxylic Acid Derivatives (e.g., Decarboxylative Iodination)
The carboxyl group at the C3 position of the coumarin ring is a versatile handle for a wide range of synthetic transformations, allowing for the introduction of various substituents. nih.govias.ac.in Decarboxylative functionalization is a particularly powerful strategy for creating C-C and C-heteroatom bonds at this position. ias.ac.in
Decarboxylative iodination is a direct method for converting coumarin-3-carboxylic acids into 3-iodocoumarins. researchgate.net A straightforward protocol involves heating an acetonitrile (B52724) solution of the coumarin-3-carboxylic acid with molecular iodine and potassium hydrogen phosphate. researchgate.netresearchgate.net This reaction proceeds via a radical mechanism and is compatible with both electron-rich and electron-deficient coumarin substrates, affording the corresponding 3-iodocoumarins in moderate to excellent yields. researchgate.net The resulting 3-iodocoumarins are valuable intermediates for further modifications via metal-catalyzed cross-coupling reactions. researchgate.net
Other decarboxylative transformations of coumarin-3-carboxylic acids include arylation, alkylation, benzylation, and alkenylation, which can be achieved under transition-metal catalysis or metal-free conditions. ias.ac.inmdpi.com
Investigation of Biological Activities and Pharmacological Potential
Antioxidant Activity
The antioxidant properties of coumarin (B35378) derivatives are a central aspect of their therapeutic potential. The specific structure of 6,7-dihydroxycoumarin-3-carboxylic acid, featuring a catechol moiety, is critical to these effects.
Mechanisms of Free Radical Scavenging (e.g., DPPH, ABTS, Hydroxyl Radicals)
The capacity of a compound to neutralize harmful free radicals is a key indicator of its antioxidant prowess. Assays involving stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are commonly used to evaluate this activity. mdpi.comnih.gov Studies on structurally related dihydroxycoumarins have demonstrated potent scavenging of DPPH, hydroxyl, and superoxide (B77818) anion radicals. researchgate.net
The scavenging process involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. researchgate.net The effectiveness of this action is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. For instance, various coumarin derivatives have shown a concentration-dependent increase in scavenging activity against DPPH and ABTS radicals. nih.govmdpi.com While specific IC50 values for this compound are not detailed in the provided research, the activity of its parent compound, esculetin (B1671247) (6,7-dihydroxycoumarin), provides a strong indication of its potential. researchgate.net
Table 1: Radical Scavenging Activity of Structurally Related Coumarins This table presents data for closely related dihydroxycoumarin compounds to illustrate the free radical scavenging potential of this structural class.
| Compound | Radical Scavenged | Measurement | Result | Source |
| Esculetin (6,7-dihydroxycoumarin) | DPPH, Hydroxyl, Superoxide | Qualitative Assessment | Effective Scavenger | researchgate.net |
| 7,8-dihydroxycoumarins | DPPH | EC50 | < 94.85 µM | nih.gov |
| Coumarin-tyrosine hybrid | DPPH | IC50 | 31.45 µg/mL | nih.gov |
| Coumarin-serine hybrid | DPPH | IC50 | 28.23 µg/mL | nih.gov |
Modulation of Reactive Oxygen Species (ROS)
Beyond direct radical scavenging, this compound is implicated in the modulation of intracellular Reactive Oxygen Species (ROS). ROS are by-products of normal metabolism and play roles in cell signaling; however, their overproduction leads to oxidative stress, which can damage lipids, proteins, and DNA. researchgate.netmdpi.com
Antioxidant compounds can mitigate oxidative stress by influencing the cellular redox state. Research on the related compound esculetin has shown it can enhance the glutathione (B108866) system, a primary endogenous antioxidant defense mechanism. nih.gov In a study on mice, esculetin treatment led to a significant increase in reduced glutathione (GSH) levels and a decrease in the oxidized glutathione (GSSG) to GSH ratio. nih.gov This shift indicates a more robust antioxidant environment within the cell. Furthermore, this enhancement of the glutathione status is considered a potential defense strategy against conditions of cellular stress. nih.gov By managing intracellular ROS levels, these compounds help protect cells from oxidative damage. nih.govnih.gov
Role of Specific Functional Groups in Antioxidant Efficacy (e.g., Catechol Moiety)
The antioxidant activity of coumarins is highly dependent on their chemical structure, particularly the presence and position of hydroxyl (-OH) groups. researchgate.net Research consistently shows that coumarins with hydroxyl groups are active antioxidants, while those without are largely ineffective. researchgate.net
The 6,7-dihydroxy arrangement on the coumarin ring forms a catechol moiety, which is a well-established and potent antioxidant structural feature. mdpi.com This ortho-dihydroxy configuration is crucial for high radical-scavenging activity. researchgate.net The two adjacent hydroxyl groups can readily donate hydrogen atoms to stabilize free radicals, and the resulting ortho-quinone is relatively stable. The significant antioxidant activity of compounds with two neighboring phenolic groups is attributed to efficient mechanisms like hydrogen atom transfer (HAT). nih.gov Therefore, the catechol group in this compound is the primary determinant of its strong antioxidant potential.
Anticancer Research
The antiproliferative and pro-apoptotic effects of coumarin derivatives have made them subjects of extensive cancer research.
Antiproliferative Effects on Carcinoma Cell Lines (In Vitro Studies)
In vitro studies have demonstrated that hydroxylated coumarin-3-carboxylic acids can induce a concentration-dependent cytotoxic effect on various human carcinoma cell lines. nih.gov Research on a series of these compounds showed antiproliferative activity against human renal adenocarcinoma (A-498) and human hepatocellular carcinoma (Hep-G2) cells. nih.gov
The introduction of hydroxyl groups to the coumarin-3-carboxylic acid structure has been shown to enhance cytotoxicity against cancer cells. nih.gov This suggests that this compound would likely exhibit potent antiproliferative effects. The efficacy of these compounds is often compared to established chemotherapeutic agents, with some coumarin-silver complexes showing greater cytotoxicity than cisplatin (B142131) against Hep-G2 cells. nih.gov
Table 2: In Vitro Antiproliferative Activity of Hydroxylated Coumarin Derivatives This table shows the cytotoxic effects (IC50) of related hydroxylated coumarin-3-carboxylic acid ligands and their silver complexes on human carcinoma cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| 6-hydroxy-coumarin-3-carboxylic acid | A-498 | 155 | nih.gov |
| 6-hydroxy-coumarin-3-carboxylic acid | Hep-G2 | >200 | nih.gov |
| 7-hydroxy-coumarin-3-carboxylic acid | A-498 | >200 | nih.gov |
| 7-hydroxy-coumarin-3-carboxylic acid | Hep-G2 | >200 | nih.gov |
| 6-hydroxy-coumarin-3-carboxylatosilver | A-498 | 10.3 | nih.gov |
| 6-hydroxy-coumarin-3-carboxylatosilver | Hep-G2 | 8.8 | nih.gov |
| 7-hydroxy-coumarin-3-carboxylatosilver | A-498 | 20.6 | nih.gov |
| 7-hydroxy-coumarin-3-carboxylatosilver | Hep-G2 | 19.5 | nih.gov |
Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bcl-2/Bax Modulation, PARP Cleavage)
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Many anticancer agents function by inducing this pathway. Coumarin derivatives have been shown to trigger apoptosis through mitochondria-dependent mechanisms. nih.gov This process involves the modulation of key regulatory proteins.
A common mechanism is the alteration of the ratio between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.govnih.gov A decrease in the Bcl-2/Bax ratio makes the mitochondrial membrane more permeable, leading to the release of cytochrome c. nih.govmdpi.com This release initiates a cascade of events, centrally involving the activation of caspases, which are proteases that execute the process of cell death. mdpi.com Specifically, the activation of caspase-9 and the subsequent activation of the executioner caspase-3 are crucial steps. nih.govmdpi.com Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. mdpi.com Studies on the related compound esculetin have confirmed its ability to induce apoptosis, reduce the Bcl-2/Bax ratio, and activate caspases in leukemia cells. nih.gov
Anti-inflammatory Properties
Coumarins are a well-documented class of phenolic compounds known to possess significant anti-inflammatory activity. researchgate.net This activity is a common feature across the family of these substances. nih.gov
A primary mechanism for the anti-inflammatory effects of coumarins involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). sysrevpharm.orgmdpi.com COX-2 is a central enzyme in the pathway that produces prostaglandins, which are key mediators of inflammation and pain. mdpi.com The inhibition of iNOS is also critical, as this enzyme produces nitric oxide (NO), a pro-inflammatory mediator. nih.gov Studies on various coumarin derivatives have shown they can significantly suppress the expression of both iNOS and COX-2. sysrevpharm.orgmdpi.com For example, molecular docking studies indicate that 4-hydroxycoumarin (B602359) can bind to the iNOS protein with high affinity. nih.gov Similarly, other natural compounds like hydroxytyrosol (B1673988) have been shown to exert anti-inflammatory effects by suppressing COX-2 and iNOS expression. researchgate.net
6,7-Dihydroxycoumarin derivatives have demonstrated the ability to reduce the infiltration of inflammatory cells into affected tissues. A study on a 3-phenylcoumarin (B1362560) derivative, 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin, showed that it reduced both total leukocyte and neutrophil infiltration in a rat model of acute joint inflammation. researchgate.net This effect is also observed with other coumarins like esculetin, which is known to decrease leukocyte migration by reducing the adhesion of these cells to the endothelium. nih.gov The reduction of inflammatory cell accumulation at the site of inflammation is a crucial aspect of the anti-inflammatory response.
Table 2: Summary of Anti-inflammatory Mechanisms
| Mechanism | Compound/Derivative | Target | Observed Effect | Source(s) |
|---|---|---|---|---|
| Enzyme Inhibition | Coumarin derivatives | iNOS, COX-2 | Suppression of enzyme expression | sysrevpharm.orgmdpi.com |
| Cell Infiltration | 6,7-dihydroxy-3-phenyl derivative | Leukocytes, Neutrophils | Reduced infiltration in joint inflammation | researchgate.net |
| Cell Migration | Esculetin (6,7-dihydroxycoumarin) | Leukocytes | Decreased leukocyte migration | nih.gov |
| Enzyme Binding | 4-Hydroxycoumarin | iNOS | High binding affinity in silico | nih.gov |
Enzyme Inhibition Studies
The potential of this compound and related coumarin structures to inhibit various enzymes is a significant area of research.
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govscienceopen.com The coumarin scaffold is considered a promising framework for the development of MAO inhibitors. scienceopen.com Research has shown that the introduction of different substituent groups at the C-3 position of the coumarin structure is a viable strategy for creating compounds that inhibit MAO activity. scienceopen.com
While a range of coumarin derivatives have been evaluated as potential MAO inhibitors, with some showing high potency, specific IC50 values for this compound against MAO-A and MAO-B are not detailed in the available literature. nih.govscienceopen.com
D-Amino Acid Oxidase (DAAO) Inhibition
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that metabolizes D-amino acids. nih.gov Its inhibition is a therapeutic strategy for conditions like schizophrenia, as it can increase levels of the NMDA receptor co-agonist, D-serine. nih.gov Studies have demonstrated that the related compound, 6,7-dihydroxycoumarin (esculetin), is a potent inhibitor of porcine kidney DAAO, exhibiting an IC50 value of 0.224 µM. nih.gov This inhibitory potency is significantly greater than that of the reference DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid (IC50 = 1.88 µM). nih.gov However, specific inhibitory data for the 3-carboxylic acid derivative of 6,7-dihydroxycoumarin against DAAO has not been reported.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. mdpi.comnih.gov The coumarin structure has been widely used as a scaffold for designing cholinesterase inhibitors, with numerous derivatives being synthesized and tested for this activity. mdpi.comnih.gov For instance, the coumarin glycyrol (B26511) has been shown to inhibit BChE and AChE with IC50 values of 7.22 µM and 14.77 µM, respectively. mdpi.com Despite the broad interest in coumarins as cholinesterase inhibitors, specific research findings on the inhibitory activity of this compound against either AChE or BChE are not available.
Beta-Secretase 1 (BACE1) Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the production of β-amyloid peptides, which are central to the pathology of Alzheimer's disease. mdpi.comnih.gov Consequently, BACE1 inhibitors are being actively investigated as potential disease-modifying treatments. mdpi.com A review of the scientific literature indicates that there are no specific studies or data available concerning the inhibition of BACE1 by this compound.
Other Enzyme Targets
The inhibitory potential of this compound and its structural relatives has been explored against several other enzyme targets.
Carbonic Anhydrase: Coumarins are known to inhibit carbonic anhydrases (CAs), which are ubiquitous metalloenzymes involved in pH regulation and other critical metabolic pathways. nih.gov They typically act as prodrugs, undergoing hydrolysis within the enzyme's active site. nih.gov However, studies investigating variously substituted coumarins have indicated that derivatives possessing a free carboxylic acid group at the C-3 position are generally not effective as inhibitors of the human carbonic anhydrase II isoform (hCA-II). nih.gov
Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancer cells, making it an attractive therapeutic target. While specific data for the 3-carboxylic acid derivative is unavailable, the parent compound 6,7-dihydroxycoumarin has been shown to inhibit Mcl-1 with a Ki value of 1.49 ± 0.04 μM. The catechol (dihydroxy) group on the coumarin ring is considered a key structural feature for this inhibitory activity.
DNA Gyrase and Topoisomerase II: Certain classes of coumarins, specifically the aminocoumarin antibiotics, are well-established inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. These antibiotics typically contain a dihydroxycoumarin moiety as part of their structure. At present, there is no direct evidence or data to suggest that this compound inhibits DNA gyrase or topoisomerase II.
α-Glucosidase and α-Amylase: These enzymes are targets for managing postprandial blood glucose levels in diabetes. While various natural product coumarins have been evaluated for this purpose, no specific research was found detailing the inhibitory effects of this compound on α-glucosidase or α-amylase. nih.govnih.gov
Table 1: Summary of Enzyme Inhibition Studies on this compound and Related Compounds
| Enzyme Target | Compound Tested | Finding/Result (IC50, Ki) | Reference(s) |
|---|---|---|---|
| Monoamine Oxidase (MAO-A, MAO-B) | This compound | No specific data available. C-3 substitution on coumarin scaffold is a known strategy. | scienceopen.com |
| D-Amino Acid Oxidase (DAAO) | 6,7-Dihydroxycoumarin | IC50 = 0.224 µM (Potent Inhibition) | nih.gov |
| Cholinesterases (AChE, BChE) | This compound | No specific data available. | |
| Beta-Secretase 1 (BACE1) | This compound | No specific data available. | |
| Carbonic Anhydrase (hCA-II) | Coumarins with free COOH at C-3 | Generally not effective inhibitors. | nih.gov |
| Mcl-1 | 6,7-Dihydroxycoumarin | Ki = 1.49 ± 0.04 μM (Inhibitory Activity) | |
| DNA Gyrase / Topoisomerase II | This compound | No specific data available. | |
| α-Glucosidase / α-Amylase | This compound | No specific data available. |
Note: Some data pertains to structurally related compounds, not the specific subject of this article.
Antimicrobial Properties
The antimicrobial potential of the coumarin-3-carboxylic acid scaffold and its derivatives has been investigated against various pathogens, with a focus on antibacterial and antibiofilm activities.
Research on Coumarin-3-carboxylic acid , which lacks the 6,7-dihydroxy groups, has demonstrated broad-spectrum antibacterial activity against several plant pathogenic bacteria. nih.gov It was found to be particularly effective against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, X. oryzae pv. oryzae, and Dickeya zeae, with EC50 values ranging from 26.64 µg/mL to 40.73 µg/mL. nih.gov This compound appears to exert its effect by disrupting the integrity of the bacterial cell membrane. nih.gov
Furthermore, studies on positional isomers, specifically 6,7-dihydroxycoumarin-5-carboxylates , have revealed significant antibiofilm properties. scispace.comnih.govrsc.org These compounds were shown to inhibit biofilm formation in both the bacterium Staphylococcus aureus and the fungus Candida albicans. scispace.comnih.gov An important finding from this research is that these 5-carboxylate derivatives did not exhibit the cytotoxic effects associated with their parent compound, 6,7-dihydroxycoumarin (esculetin), while still retaining their valuable antibiofilm capabilities. scispace.comnih.gov One of the synthesized compounds, DHCou, was effective against the early stages of C. albicans biofilm formation, while another, 4-MeDHCou, was active against biofilm formation in both pathogens. scispace.com
Table 2: Summary of Antimicrobial and Antibiofilm Activity of Related Coumarin Carboxylic Acids
| Compound | Activity Type | Target Organism(s) | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Coumarin-3-carboxylic acid | Antibacterial | Plant pathogenic bacteria (e.g., A. citrulli, R. solanacearum) | Broad-spectrum activity; EC50 values between 26.64-40.73 µg/mL. | nih.govnih.gov |
| 6,7-dihydroxycoumarin-5-carboxylates (DHCou, 4-MeDHCou) | Antibiofilm | Staphylococcus aureus, Candida albicans | Inhibit biofilm formation; lack the cytotoxicity of the parent compound esculetin. | scispace.comnih.govrsc.org |
Antibacterial Efficacy
Research into the antibacterial properties of coumarin derivatives has identified Coumarin-3-carboxylic acid (3-CCA) as a compound with significant potential, particularly against plant pathogenic bacteria. nih.govfrontiersin.orgnih.gov In vitro studies have demonstrated that 3-CCA exhibits broad-spectrum antibacterial activity against a range of phytopathogenic bacterial species. nih.govfrontiersin.org
One study systematically tested 3-CCA against fourteen plant pathogenic bacteria and found it had inhibitory effects against nearly all of them. nih.govfrontiersin.org The most sensitive species was Acidovorax citrulli (Ac), with an inhibition rate of 90.45% at a concentration of 100 μg/mL. nih.govfrontiersin.org Strong inhibition was also observed against Xanthomonas axonopodis pv. manihotis (Xam), Ralstonia solanacearum (Rs), Xanthomonas oryzae pv. oryzae (Xoo), and Dickeya zeae, with inhibition rates at the same concentration being 88.45%, 84.39%, 83.76%, and 82.38%, respectively. nih.govfrontiersin.org
Further investigation into the efficacy of 3-CCA determined its half-maximal effective concentration (EC₅₀) against several of these pathogens. The EC₅₀ values ranged from 26.64 μg/mL to 40.73 μg/mL, indicating potent activity. frontiersin.orgnih.gov The mechanism of action appears to involve the disruption of the bacterial cell membrane's integrity. frontiersin.orgnih.gov Observations using scanning and transmission electron microscopy revealed that 3-CCA treatment damages the cell membrane and inhibits the growth of polar flagella. frontiersin.orgnih.gov This leads to a reduction in bacterial motility, extracellular exopolysaccharide (EPS) production, and the inhibition of biofilm formation. frontiersin.orgnih.gov
Table 1: In Vitro Antibacterial Activity of Coumarin-3-carboxylic Acid (3-CCA)
| Bacterial Species | Inhibition Rate at 100 μg/mL (%) | EC₅₀ (μg/mL) |
|---|---|---|
| Acidovorax citrulli (Ac) | 90.45 | 26.64 |
| Xanthomonas axonopodis pv. manihotis (Xam) | 88.45 | 31.27 |
| Ralstonia solanacearum (Rs) | 84.39 | 35.82 |
| Xanthomonas oryzae pv. oryzae (Xoo) | 83.76 | 38.54 |
Antifungal Efficacy
The antifungal potential of the coumarin scaffold has been explored through the synthesis and evaluation of various derivatives. Specifically, derivatives of coumarin-3-carboxylic acid, such as coumarin-3-carboxamides and hydrazides, have been investigated for their efficacy against several plant pathogenic fungi. researchgate.net
In one study, a series of coumarin-3-carboxamide/hydrazide derivatives were tested in vitro against fungi including Botrytis cinerea, Alternaria solani, Gibberella zeae, and Rhizoctorzia solani. researchgate.net Several of these synthesized compounds demonstrated notable antifungal activity. For example, certain derivatives exhibited significant efficacy against Rhizoctorzia solani, with EC₅₀ values as low as 1.80 μg/mL, which was more effective than the control fungicide Boscalid. researchgate.net Furthermore, some compounds in the series displayed antifungal activity against Botrytis cinerea that was equivalent to Boscalid. researchgate.net
Other research has focused on 7-hydroxycoumarin derivatives containing an oxime ether moiety, which were evaluated for activity against fungi such as Botrytis cinerea, Alternaria solani, and Gibberella zeae. researchgate.net These studies underscore the potential of modifying the coumarin-3-carboxylic acid structure to develop new fungicidal agents. researchgate.net
Table 2: Antifungal Activity of Selected Coumarin-3-carboxamide Derivatives
| Fungal Species | Compound | EC₅₀ (μg/mL) |
|---|---|---|
| Rhizoctorzia solani | 4a | 1.80 |
| Rhizoctorzia solani | 4f | 2.10 |
| Rhizoctorzia solani | 4e | 2.25 |
| Rhizoctorzia solani | 4d | 2.50 |
Other Investigated Biological Activities
The core structure of 6,7-dihydroxycoumarin, known as esculetin, and other related coumarin compounds have been the subject of research for a variety of other pharmacological activities.
Neuroprotective: Esculetin (6,7-dihydroxycoumarin) has demonstrated neuroprotective capabilities in several studies. nih.govmdpi.com Research suggests it can help prevent and counteract oxidative stress, mitochondrial dysfunction, and neuronal death in various experimental models of neurological disorders. nih.gov Its antioxidant properties are believed to play a key role in these neuroprotective actions. nih.gov
Antidiabetic: Various coumarin compounds have been investigated for their potential antidiabetic effects. nih.gov Derivatives of coumarin-3-carboxylic acid have been shown to inhibit the uptake of lactate (B86563) in certain cell lines, a process related to gluconeogenesis. nih.gov The parent compound, coumarin, can reduce hepatic gluconeogenic enzymes. nih.gov Furthermore, esculetin and another coumarin, fraxetin, have been found to boost rate-limiting enzymes in glucose metabolism in vivo, which may improve tissue glucose consumption. pnrjournal.com
Anticoagulant: Coumarins are a well-established class of compounds with anticoagulant properties, competitively inhibiting vitamin K in the biosynthesis of prothrombin. mabjournal.comnih.gov While many synthetic derivatives, such as warfarin, are used clinically, natural coumarins like esculetin have also been noted for their potential in this area. mdpi.comnih.gov The anticoagulant effect is a hallmark of the coumarin chemical class. mabjournal.com
Anti-rheumatic: The anti-inflammatory properties of coumarins have led to investigations into their use for rheumatoid arthritis (RA). nih.gov Synthetic 3-(4-aminophenyl)-coumarin derivatives have been synthesized and tested for their ability to inhibit the proliferation of fibroblast-like synoviocytes, which are key to the pathology of RA. nih.gov One derivative showed strong inhibitory activity and also reduced RA-related cytokines like IL-1, IL-6, and TNF-α by inhibiting the NF-κB and MAPKs signaling pathways. nih.gov
Anti-autoimmune: The immunomodulatory effects of esculetin have been observed in studies on murine immune cells. nih.gov In one study, esculetin was found to increase the migration of macrophages, enhance their endocytic activity, and augment nitric oxide production. nih.gov It also increased the mitogenesis of splenic lymphocytes, suggesting it can modulate immune responses, which may be relevant to its other biological activities. nih.gov
Anti-angiogenic: Inhibition of angiogenesis, the formation of new blood vessels, is a critical mechanism in cancer therapy. nih.gov Various natural and synthetic coumarins have been shown to inhibit factors involved in angiogenesis. nih.gov For instance, scopoletin, a well-known natural coumarin, has demonstrated antiangiogenic properties by inhibiting vascular endothelial growth factor A (VEGF-A). nih.gov Other coumarin derivatives have been developed that show selective inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, indicating their potential as angiogenesis inhibitors. nih.gov
Structure Activity Relationship Sar Studies
Influence of Hydroxyl Group Positions and Number (e.g., 6,7-Dihydroxylation vs. Monohydroxylation)
The presence, number, and location of hydroxyl (-OH) groups on the coumarin (B35378) ring are paramount in defining the biological efficacy of 6,7-Dihydroxycoumarin-3-carboxylic Acid and related compounds, particularly their antioxidant activity. pjmhsonline.comnih.gov
Research indicates a direct correlation between the degree of hydroxylation and antiradical capabilities. pjmhsonline.com The introduction of even a single hydroxyl group can significantly enhance activity compared to the unsubstituted coumarin core. For instance, the addition of a hydroxyl group at the C-7 position improves peroxide scavenging activity more than threefold. nih.govencyclopedia.pub
Dihydroxylated coumarins consistently demonstrate superior activity compared to their monohydroxylated counterparts. The catechol structure, characterized by two adjacent hydroxyl groups, is particularly significant. The 6,7-dihydroxy (esculetin) and 7,8-dihydroxy arrangements are especially potent antioxidants. nih.govencyclopedia.pubresearchgate.net The enhanced activity of these ortho-dihydroxy substituted compounds is attributed to their ability to donate electrons and to engage in bidentate metal chelation, which disrupts the generation of reactive oxygen species induced by metal ions. nih.govencyclopedia.pub The catechol moiety at positions 7 and 8 has been shown to exponentially increase antioxidant and neuroprotective properties. mdpi.com Furthermore, the 6,7-dihydroxy configuration is a key structural feature for inhibitory activity against the anti-apoptotic protein Mcl-1. nih.gov While dihydroxylation generally enhances radical scavenging, studies on coumarin-substituted dihydropyrazoles found that double phenolic hydroxyl groups were more effective at quenching radicals like DPPH and ABTS+, whereas compounds with fewer hydroxyl groups showed better protection against DNA oxidation. nih.gov
Theoretical quantum chemical studies corroborate these experimental findings, confirming that the specific position of the hydroxyl group significantly influences the molecule's antioxidant potential, with derivatives hydroxylated at positions 3, 6, and 7 showing high reactivity with free radicals. bohrium.com
Table 1: Effect of Hydroxylation on Peroxide Scavenging Activity This table illustrates the impact of adding a hydroxyl group at the C-7 position on the antioxidant capacity of coumarin.
| Compound | Peroxide Scavenging IC₅₀ (mg/L) |
|---|---|
| Coumarin | 24,902 nih.govencyclopedia.pub |
| 7-Hydroxycoumarin | 7,029 nih.govencyclopedia.pub |
Impact of Carboxylic Acid Moiety at C-3 Position
The carboxylic acid (-COOH) group at the C-3 position of the coumarin scaffold is a critical determinant of the molecule's biological profile, acting as an activating group that influences reactivity and therapeutic action. ias.ac.in
This functional group is particularly essential for the antibacterial properties of these compounds. Studies have demonstrated that the presence of the carboxylic acid at C-3 is necessary for activity against Gram-positive bacteria. nih.gov For example, coumarin-3-carboxylic acid exhibited moderate antibacterial effects, whereas its derivative, which had the carboxyl group removed, displayed no such activity. nih.gov
Conversely, the role of the C-3 carboxylic acid in anticancer activity is more complex and appears to be cell-line dependent. In some cases, the removal of this group can lead to an increase in anticancer potency. mdpi.com N-phenyl coumarin-3-carboxamides, derivatives of the carboxylic acid, showed significantly more potent activity against HepG2 liver cancer cells than the parent acids themselves. mdpi.com This suggests that while the carboxyl group is a key pharmacophore for certain activities, its derivatization or removal can be advantageous for others.
From a chemical standpoint, the C-3 carboxyl moiety makes the coumarin structure an effective Michael acceptor and serves as a crucial directing group, facilitating a variety of functionalization and cyclization reactions at the C-3 and C-4 positions. ias.ac.infrontiersin.org
Table 2: Influence of C-3 Carboxylic Acid on Biological Activity This table compares the activity of coumarin derivatives with and without the C-3 carboxylic acid group, highlighting its differential role in antibacterial and anticancer contexts.
| Compound | Target/Organism | Activity Metric | Result |
|---|---|---|---|
| Coumarin-3-carboxylic acid | Bacillus subtilis | MIC | 32 µg/mL nih.gov |
| Decarboxylated Coumarin-3-carboxylic acid | Bacillus subtilis | MIC | >128 µg/mL nih.gov |
| Coumarin-3-carboxylic acid (Compound 13) | HepG2 Cancer Cells | IC₅₀ | 10.60 µM mdpi.com |
| Decarboxylated Coumarin-3-carboxylic acid (Compound 15) | HepG2 Cancer Cells | IC₅₀ | 6.55 µM mdpi.com |
Effects of Substitutions on the Coumarin Scaffold (e.g., Phenyl, Nitrogen-Containing Groups)
Modifying the coumarin scaffold with various substituents is a key strategy for tuning biological activity. The electronic properties and steric bulk of these groups can profoundly influence the compound's interaction with biological targets. nih.gov Positions C-3, C-4, and C-7 are common sites for substitution. mdpi.comnih.gov
The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was found to enhance its Mcl-1 inhibitory activity, whereas a hydrophilic group at the same position was detrimental to its potency. nih.gov This highlights the importance of substituent properties in achieving targeted bioactivity.
Nitrogen-containing groups, often introduced as part of heterocyclic rings or amide linkages, are frequently used to modify coumarin activity. Coumarin-3-carboxamides bearing a phenyl ring with fluorine atoms have demonstrated potent anticancer activity. mdpi.com However, the placement of these groups is critical; a nitrogen-containing substituent at the C-5 or C-8 position that enables the formation of an intramolecular hydrogen bond was found to be unfavorable for Mcl-1 inhibition. nih.gov The incorporation of heterocyclic moieties such as oxadiazoles (B1248032) and thiazoles has also been explored, with a hydrazinothiazole functionality noted for its role in antioxidant action. nih.govencyclopedia.pub
Table 3: Effect of C-4 Substituents on Mcl-1 Inhibitory Activity of 6,7-Dihydroxycoumarin This table shows how different substituents at the C-4 position modulate the Mcl-1 inhibitory constant (Ki).
| C-4 Substituent | Mcl-1 Inhibition Kᵢ (µM) |
|---|---|
| -H | 1.83 nih.gov |
| -CH₃ | 1.15 nih.gov |
| -CF₃ | 0.21 nih.gov |
| -Cl | 0.58 nih.gov |
Role of Derivatization (e.g., Esterification, Metal Complexation) in Modulating Activity
Derivatization of the core this compound structure is a versatile method for modulating its physicochemical properties and biological activity.
Esterification and Amidation: Converting the carboxylic acid at C-3 into esters or amides can significantly alter the compound's activity profile. For example, converting the C-3 carboxylic acid into N-phenyl carboxamides led to a marked increase in anticancer potency. mdpi.com Similarly, esterification of the hydroxyl groups has been investigated to enhance fungicidal activity, with some ester derivatives showing efficacy comparable to their parent compounds. mdpi.com
Methylation: Modification of the hydroxyl groups themselves is also a critical factor. The methylation of the catechol group in 6,7-dihydroxycoumarin resulted in a decrease in Mcl-1 inhibitory activity, underscoring the importance of the free hydroxyls for this specific target. nih.gov However, the resulting 6,7-dimethoxycoumarin has shown other biological effects, such as reducing cholesterol levels. mdpi.com
Metal Complexation: The catechol arrangement of hydroxyl groups in compounds like 6,7-dihydroxycoumarin makes them excellent ligands for metal ions. The formation of metal complexes can enhance biological activity. mdpi.com For instance, copper (II) and manganese (II) complexes of coumarin-6,7-dioxyacetic acid demonstrated significant antimicrobial activity against several microbial species, including methicillin-resistant Staphylococcus aureus (MRSA), in some cases surpassing the activity of the metal-free ligand. mdpi.com This enhanced effect is partly due to the ability of the complex to chelate metals, thereby preventing the generation of free radicals. nih.govencyclopedia.pub
Mechanistic Investigations at the Molecular and Cellular Level
Target Identification and Pathway Elucidation
Understanding the specific molecular targets and biological pathways modulated by 6,7-Dihydroxycoumarin-3-carboxylic Acid is fundamental to elucidating its mechanism of action. Research into structurally similar coumarin (B35378) derivatives provides insights into potential protein interactions and enzyme inhibition profiles.
The binding of small molecules to plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Studies on various coumarin derivatives indicate that the coumarin scaffold readily engages in protein binding, primarily through hydrophobic interactions and hydrogen bonding.
Human serum albumin (HSA) and bovine serum albumin (BSA) are common models for studying these interactions. researchgate.net They possess specific binding sites, notably Site I and Site II, which are hydrophobic pockets that accommodate a wide range of ligands. researchgate.net Research on 7-hydroxycoumarin derivatives has shown strong binding to HSA, leading to the formation of stable ligand-protein complexes that can induce conformational changes in the protein. researchgate.net Similarly, molecular dynamics simulations of 5,6-benzocoumarin-3-carboxylic acid binding to BSA have been used to explore the conformational space and hydrogen bond formation within the binding pocket. lew.ro
These interactions are often characterized by binding constants (K) and thermodynamic parameters such as Gibbs free energy (ΔG), which indicates the spontaneity of the binding process. For instance, studies on 7-hydroxycoumarin derivatives have reported binding constants in the order of 10⁴ M⁻¹, signifying a moderate to high affinity for HSA. researchgate.net The negative ΔG values associated with these interactions confirm that the binding is a spontaneous process. researchgate.net Given its structural features, including the carboxylic acid group and hydroxyl groups, this compound is expected to interact with serum albumins and other proteins in a comparable manner.
Table 1: Protein Binding Parameters of Structurally Related Coumarin Derivatives
| Compound | Protein | Binding Constant (K) | Free Energy (ΔG) | Primary Interactions |
| 7-Hydroxycoumarin Derivative 1 | Human Serum Albumin (HSA) | 4.6 x 10⁴ M⁻¹ | -6.34 kcal/mol | Hydrophobic |
| 7-Hydroxycoumarin Derivative 2 | Human Serum Albumin (HSA) | 1.3 x 10⁴ M⁻¹ | -5.58 kcal/mol | Hydrophobic |
| 7-Hydroxycoumarin Derivative 3 | Human Serum Albumin (HSA) | 7.9 x 10⁴ M⁻¹ | -6.65 kcal/mol | Hydrophobic |
| 5,6-Benzocoumarin-3-carboxylic acid | Bovine Serum Albumin (BSA) | Not Specified | Not Specified | Hydrogen Bonds |
This table presents data from studies on coumarin derivatives structurally related to this compound to illustrate potential binding characteristics.
Coumarin derivatives are known to inhibit a variety of enzymes, often acting as competitive or non-competitive inhibitors. The specific dihydroxy and carboxylic acid moieties on this compound suggest it may target enzymes susceptible to inhibition by phenolic acids and related structures.
Studies on other dihydroxycoumarins, such as daphnetin (B354214) and esculetin (B1671247) (which is 6,7-dihydroxycoumarin), have demonstrated inhibitory activity against enzymes like tyrosine kinases and lipoxygenases. researchgate.net Furthermore, computational and experimental studies on 4,7-dihydroxycoumarin (B595064) derivatives have revealed inhibitory potential against several enzymes that produce reactive oxygen species (ROS), including Xanthine Oxidase (XOD), Lipoxygenase (LOX), Myeloperoxidase (MPO), and NAD(P)H oxidase (NOX). nih.govresearchgate.net The affinity for these enzymes was found to be in the order of XOD > LOX > NOX > MPO. nih.govresearchgate.net
The mechanism of inhibition can vary. For example, dicoumarol, a well-known coumarin derivative, is a potent inhibitor of NAD(P)H:quinone oxidoreductase (NQO1). researchgate.net Some 4-hydroxycoumarin (B602359) derivatives have been shown to inhibit carbonic anhydrase-II, with IC₅₀ values in the micromolar range. scielo.br The kinetics of such interactions can be complex, with some compounds exhibiting slow-binding inhibition, a process where the final steady-state of inhibition is reached over a longer period, which can lead to a prolonged duration of action. ibmc.msk.ru
Table 2: Enzyme Inhibition by Structurally Related Coumarin Derivatives
| Compound/Derivative Class | Target Enzyme | Observed Effect / IC₅₀ |
| 4-Hydroxycoumarin derivatives | Carbonic Anhydrase-II | IC₅₀ values of 263 µM and 456 µM for specific derivatives scielo.br |
| 4,7-Dihydroxycoumarin derivatives | Xanthine Oxidase (XOD) | High binding affinity nih.govresearchgate.net |
| 4,7-Dihydroxycoumarin derivatives | Lipoxygenase (LOX) | Moderate binding affinity nih.govresearchgate.net |
| Daphnetin (6,7-Dihydroxycoumarin) | Tyrosine Kinases | Inhibition researchgate.net |
| Dicoumarol | NAD(P)H:quinone oxidoreductase (NQO1) | Inhibition researchgate.net |
This table summarizes findings on enzyme inhibition by coumarin derivatives to suggest potential targets for this compound.
Cellular Uptake and Distribution Studies
The entry of a compound into a cell is a prerequisite for its interaction with intracellular targets. Studies investigating the cellular uptake of coumarin derivatives often utilize fluorescently labeled compounds, such as Coumarin-6, to visualize and quantify this process. nih.govresearchgate.netresearchgate.net These studies suggest that the uptake of coumarins can occur through various mechanisms, including passive diffusion across the cell membrane and active transport processes like endocytosis. nih.govresearchgate.net
The physicochemical properties of the coumarin derivative, such as its lipophilicity and charge at physiological pH, play a crucial role. For instance, the conversion of a carboxylic acid group into an ester can enhance cellular permeability by neutralizing the negative charge, a common strategy in prodrug design. nih.gov Research on fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid has shown that modifications affecting the acidity of the phenolic hydroxyl group can profoundly impact cellular efflux, with less acidic compounds being more readily retained within the cell. nih.gov
Once inside the cell, the distribution of the compound is not necessarily uniform. Fluorescent microscopy has shown that coumarin derivatives can accumulate in specific cellular compartments or localizations. researchgate.net The ultimate intracellular fate and distribution of this compound would depend on its specific interactions with intracellular components and membranes.
Interactions with Other Biomolecules and Synergistic Effects
Beyond specific protein and enzyme targets, this compound may interact with other essential biomolecules, potentially leading to synergistic or antagonistic effects. The planar aromatic structure of the coumarin ring is a feature it shares with molecules known to interact with nucleic acids. For example, psoralen, another coumarin derivative, is known to intercalate into DNA. researchgate.net
The compound's ability to form non-covalent interactions, such as hydrogen bonds and dispersion forces, is also significant. mdpi.com These interactions can facilitate the formation of complexes with other molecules. For instance, 7-diethylamino-coumarin-3-carboxylic acid has been shown to form inclusion complexes with cyclodextrins, which can alter its solubility and bioavailability. researchgate.net Such interactions could be relevant in formulation or in biological systems where it might encounter other small molecules or macromolecules. The presence of other substances can also indirectly affect its biological activity by competing for binding sites on plasma proteins, thereby increasing its unbound, active concentration. nih.gov
Computational Chemistry and Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Despite a thorough search, specific molecular docking studies detailing the binding energies and interactions of 6,7-Dihydroxycoumarin-3-carboxylic Acid with specific protein targets have not been identified in the available literature. While research exists on the docking of other coumarin (B35378) derivatives, data pertaining exclusively to the 3-carboxylic acid variant is not present. Therefore, a data table of its specific ligand-target interactions cannot be compiled at this time.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can determine properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, which are vital for understanding a molecule's reactivity and interaction capabilities.
A PhD thesis from 2024 briefly mentions a "Computationally modelled NMR of this compound," which indicates that the molecule has been subject to computational analysis. nih.gov However, this work focuses on predicting NMR shifts and does not provide the broader quantum chemical data typically reported in detailed studies, such as frontier molecular orbital energies or electrostatic potential maps. No dedicated studies reporting these specific quantum chemical properties for this compound were found.
Preclinical Research Applications and Methodologies
In Vitro Experimental Models
In vitro models are crucial for the initial screening and mechanistic studies of compounds like 6,7-Dihydroxycoumarin-3-carboxylic Acid. These experiments are conducted in a controlled environment outside of a living organism, typically using cell cultures.
Cell line-based assays are fundamental in determining the cytotoxic or anti-proliferative effects of a compound against various types of cells, particularly cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Research on hydroxylated derivatives of coumarin-3-carboxylic acid has demonstrated their potential as cytotoxic agents. A study investigating a series of these compounds, including 6-hydroxy-coumarin-3-carboxylic acid, a compound structurally similar to this compound, revealed concentration-dependent cytotoxic effects. nih.gov The cytotoxic potential was evaluated against human-derived carcinoma cell lines, such as A-498 (renal) and Hep-G2 (hepatic), and non-carcinoma cell lines like CHANG (hepatic) and HK-2 (renal). nih.gov The study also explored the impact of forming silver complexes with these coumarin (B35378) derivatives, which was found to significantly enhance their cytotoxicity. nih.gov For instance, the silver complexes were found to be 2 to 5.5 times more cytotoxic than the established chemotherapy drug cisplatin (B142131) against Hep-G2 cells. nih.gov
Another related compound, 6,7-dihydroxycoumarin (esculetin), has shown selective and dose-dependent antiproliferative activity against human acute myeloid leukemia cancer cells (THP-1). nih.gov Notably, this cytotoxic effect was less pronounced in normal peripheral blood mono-nucleated cells (PBMCs), suggesting a degree of selectivity for cancer cells. nih.gov
Table 1: Cytotoxicity of Coumarin Derivatives in Human Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
|---|---|---|---|---|
| Hydroxylated coumarin-3-carboxylic acids and their silver complexes | A-498, Hep-G2 (carcinoma); CHANG, HK-2 (non-carcinoma) | Not specified | Concentration-dependent cytotoxicity | Demonstrated cytotoxic effect nih.gov |
| 6,7-dihydroxycoumarin (esculetin) | THP-1 (leukemia) | MTT | Selective antiproliferative activity | Dose-dependent inhibition nih.gov |
This table is generated based on available data for closely related compounds and should be interpreted with caution as data for this compound is not explicitly available.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In the context of preclinical research, it is frequently employed to determine how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death).
Studies on related coumarin compounds have utilized flow cytometry to understand their anticancer mechanisms. For instance, 7-hydroxycoumarin has been shown to induce G2/M cell cycle arrest in cisplatin-resistant ovarian cancer cells. ajol.info As the concentration of 7-hydroxycoumarin increased from 6 µM to 18 µM, the percentage of cells in the G2/M phase rose from 13.7% to 51%, compared to 12.5% in untreated cells. ajol.info This indicates that the compound interferes with the cell division process, leading to a halt at the G2/M checkpoint.
Furthermore, 7-hydroxycoumarin was also found to induce apoptosis. ajol.info Flow cytometry can detect apoptosis through methods like Annexin V staining, which identifies the externalization of phosphatidylserine, an early marker of apoptosis. kumc.edu Another method involves analyzing the cell cycle distribution, where a sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA. nih.gov In the case of 6,7-dihydroxycoumarin (esculetin), its ability to induce apoptosis in THP-1 leukemia cells was confirmed by observing morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov
Table 2: Effect of 7-Hydroxycoumarin on Cell Cycle Distribution in Cisplatin-Resistant Ovarian Cancer Cells
| Treatment | % of Cells in G2/M Phase |
|---|---|
| Untreated | 12.5% |
| 6 µM 7-hydroxycoumarin | 13.7% |
| 12 µM 7-hydroxycoumarin | 39% |
This data is for 7-hydroxycoumarin and is provided as an illustrative example of how related coumarins affect the cell cycle. ajol.info
Spectrophotometric and fluorescent assays are instrumental in determining the biochemical effects of a compound, such as its ability to inhibit enzymes or scavenge free radicals. The antioxidant potential of phenolic compounds, including coumarins, is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netuo.edu.cu
Research on various 3-carboxycoumarin derivatives has demonstrated that the presence of hydroxyl groups on the ring structure is correlated with their DPPH radical scavenging activity. nih.gov For instance, 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one and ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate, which are structurally related to this compound, have shown notable radical-scavenging capabilities. nih.gov The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Furthermore, coumarin-3-carboxylic acid itself has been utilized as a fluorescent probe for detecting hydroxyl radicals. nih.gov Its reaction with these radicals produces the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid, allowing for the real-time measurement of radical generation. nih.gov This highlights the intrinsic reactivity of the coumarin-3-carboxylic acid scaffold towards reactive oxygen species.
Table 3: Antioxidant Activity of Related Phenolic Compounds
| Compound Class/Name | Assay | Endpoint |
|---|---|---|
| 3-Carboxycoumarin derivatives | DPPH Radical Scavenging | Correlation between hydroxyl groups and activity nih.gov |
| Various phenolic compounds | DPPH, ABTS | IC50 values determined researchgate.net |
This table summarizes general findings for related compounds, as specific IC50 values for this compound were not found in the provided search results.
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. nih.gov It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. nih.gov A positive test, indicated by the growth of bacterial colonies, suggests that the compound is a mutagen that causes a reversion to the histidine-producing state. nih.gov
Studies have been conducted on coumarin derivatives to evaluate their mutagenicity. A study on coumarin-3-carboxylic acid, its hydroxylated derivatives, and their silver complexes found that all the tested agents and their phase I metabolites were non-mutagenic in the Ames test. nih.gov Similarly, an in vitro assessment of 6,7-dihydroxycoumarin (esculetin) using the Salmonella/microsome test also concluded that the compound was not mutagenic. researchgate.net The concentrations tested for 6,7-dihydroxycoumarin ranged from 62.5 to 750 µ g/plate . researchgate.net These findings suggest that the core structure of these coumarins is unlikely to cause gene mutations.
The Ames test is often performed both with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation, as some compounds only become mutagenic after being metabolized. ptfarm.pl The negative results for the coumarin derivatives in the presence of this metabolic activation system provide stronger evidence of their non-mutagenic nature. nih.gov
In Vivo Animal Models in Pharmacological Research
In vivo animal models are essential for understanding the pharmacological and toxicological profile of a compound in a whole living organism. These studies provide insights into a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a systemic context.
The genotoxic potential of 6,7-dihydroxycoumarin (esculetin) has been investigated in Swiss albino mice. nih.gov In this study, the compound was administered orally at different doses, and its effects were evaluated using the comet assay and the micronucleus test in various organs. nih.gov The comet assay detects DNA strand breaks, while the micronucleus test assesses chromosomal damage. nih.govnih.gov The results indicated that 6,7-dihydroxycoumarin did not induce significant DNA damage in peripheral blood, liver, bone marrow, or testicular cells. nih.gov Furthermore, it did not cause an increase in micronucleated polychromatic erythrocytes in the bone marrow, suggesting it is not clastogenic or aneugenic at the tested doses. nih.gov
Interestingly, this study also explored the potential of 6,7-dihydroxycoumarin to modulate the genotoxic effects of a known DNA-damaging agent, doxorubicin (B1662922). nih.gov It was found that at the lowest dose tested, 6,7-dihydroxycoumarin significantly reduced the DNA damage induced by doxorubicin in peripheral blood and testicular cells. nih.gov This suggests a potential antigenotoxic or chemoprotective effect.
Analytical Applications (e.g., Fluorescent Probes, Mass Spectrometry Matrix)
Beyond its direct pharmacological applications, the chemical structure of this compound and related compounds lends itself to various analytical uses.
Derivatives of 7-hydroxycoumarin-3-carboxylic acid are particularly valuable as fluorescent probes. nih.gov Their intrinsic fluorescence can be harnessed for the sensitive detection of various analytes. For example, dihydroxy-substituted coumarins, including 6,7-dihydroxycoumarin, have been developed as fluorescent probes for the detection of nitroxide radicals like 4-amino-TEMPO. mdpi.com The interaction between the coumarin and the radical leads to a significant enhancement of fluorescence, allowing for detection at nanomolar levels. mdpi.com This application is relevant for studying oxidative stress in biological systems. mdpi.com Furthermore, fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized to create more cell-permeable and brighter fluorescent probes for imaging and quantifying small molecule-protein interactions within living cells using techniques like confocal microscopy and flow cytometry. nih.gov
In the field of mass spectrometry, certain coumarin derivatives have been explored as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov The matrix plays a crucial role in absorbing energy from the laser and facilitating the ionization of the analyte. 6,7-dihydroxycoumarin (esculetin) has been tested as a potential MALDI matrix for the analysis of lipids. nih.gov While a variety of compounds have been investigated for this purpose, the selection of an appropriate matrix is critical for achieving optimal sensitivity and resolution in MALDI mass spectrometry. nih.gov
Future Directions and Research Gaps
Exploration of Novel Derivatives and Analogues with Enhanced Bioactivity
A primary avenue for future research lies in the rational design and synthesis of novel derivatives and analogues of 6,7-dihydroxycoumarin-3-carboxylic acid. The core coumarin (B35378) scaffold is highly amenable to chemical modification, offering a versatile platform for enhancing bioactivity, selectivity, and pharmacokinetic properties.
Strategic structural modifications could unlock compounds with superior therapeutic profiles. For instance, studies on coumarin-3-carboxylic acid have shown that hydroxylation, particularly at the 6th position, and subsequent complexation with metals like silver can dramatically enhance cytotoxic properties against cancer cells. nih.gov This suggests that exploring metal complexes of this compound could yield potent and selective anticancer agents.
Furthermore, the substitution at the 3-position of the coumarin ring is considered crucial for its biological activity. mdpi.com Research into a variety of substitutions, such as the synthesis of different amides and esters from the carboxylic acid group, could lead to derivatives with improved efficacy. The synthesis of coumarin-3-carboxamides, for example, has produced compounds with notable antibacterial and anticancer activities. nih.gov By systematically altering the functional groups on the coumarin ring and the carboxylic acid moiety, structure-activity relationship (SAR) studies can guide the development of next-generation compounds with optimized potency and target specificity. nih.gov
Future work should focus on creating libraries of derivatives through techniques like parallel synthesis and evaluating their bioactivity against a wide range of therapeutic targets. This approach will not only expand the chemical space around the this compound scaffold but also identify lead compounds for further preclinical development.
Advanced Mechanistic Elucidation at Subcellular and Molecular Levels
While the parent compound, 6,7-dihydroxycoumarin (esculetin), is known to influence various cellular pathways, a detailed understanding of the specific molecular mechanisms of this compound is still emerging. Future research must employ advanced molecular and cellular biology techniques to precisely map its interactions within the cell.
Investigations should focus on identifying the direct molecular targets of the compound. Techniques such as affinity chromatography, proteomics, and computational docking can help pinpoint specific proteins, enzymes, or receptors that bind to this compound. Understanding these interactions is fundamental to explaining its observed biological effects.
Furthermore, a deeper dive into its impact on key signaling pathways is necessary. Coumarin derivatives have been shown to modulate critical pathways involved in cancer and inflammation, such as NF-κB, PI3K/Akt/mTOR, and MAPK. researchgate.net Advanced studies using transcriptomics and proteomics can provide a comprehensive view of the changes in gene and protein expression induced by the compound, revealing the full spectrum of its cellular influence. Elucidating how it modulates these pathways at a subcellular level—for instance, its effects on mitochondrial function, endoplasmic reticulum stress, or nuclear receptor activity—will provide a more complete mechanistic picture. dcu.ie This detailed molecular understanding is crucial for optimizing its therapeutic use and identifying potential biomarkers for patient response.
Development of Targeted Delivery Systems
A significant hurdle in translating promising compounds into effective therapies is achieving efficient and specific delivery to the target site while minimizing off-target effects. For this compound and its derivatives, the development of advanced, targeted delivery systems is a critical area for future research.
Nanotechnology offers a powerful toolkit for overcoming challenges related to poor solubility, bioavailability, and non-specific distribution. Encapsulating the compound within various nanocarriers can enhance its therapeutic efficacy. nih.gov Several types of nanoparticles have shown promise for delivering coumarin compounds:
Polymeric Nanoparticles: These systems can be engineered for controlled, sustained release and can be decorated with targeting ligands to direct them to specific cells or tissues, such as cancer cells. rsc.org
Solid Lipid Nanoparticles (SLNs): SLNs are biodegradable and biocompatible carriers that can improve the stability and delivery of hydrophobic compounds like many coumarin derivatives. nih.gov
Dendrimers: These highly branched polymers offer a high drug-loading capacity and a well-defined structure that can be functionalized for targeted delivery. nih.gov
Future research should focus on designing "smart" drug delivery systems that respond to specific stimuli in the target microenvironment, such as pH changes or the presence of certain enzymes, to release their payload precisely where it is needed. nih.gov These targeted systems could significantly increase the local concentration of this compound at the site of disease, thereby enhancing its therapeutic effect and reducing potential systemic toxicity. nih.gov
| Delivery System | Potential Advantages for Coumarin Derivatives |
| Polymeric Nanoparticles | Controlled release, targeting capability, improved stability. rsc.org |
| Solid Lipid Nanoparticles | Biocompatible, biodegradable, enhances stability of hydrophobic drugs. nih.gov |
| Dendrimers | High drug loading, precise structural control for targeting. nih.gov |
| Liposomes | Versatile for both hydrophilic and hydrophobic drugs, can be engineered for long circulation. nih.gov |
Expansion of Research Applications in Specialized Biomedical Fields
The diverse biological activities of coumarins suggest that this compound and its future derivatives could have applications across a wide range of specialized biomedical fields, many of which remain underexplored.
Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of coumarins make them attractive candidates for neuroprotection. mdpi.com Future studies should investigate the potential of this compound in models of Alzheimer's and Parkinson's disease, focusing on its ability to mitigate oxidative stress, inhibit protein aggregation, and modulate neuroinflammation. mdpi.comnih.gov Its role as a potential modulator of N-Methyl-D-Aspartate receptors (NMDARs) also opens up avenues for treating other neurological conditions like epilepsy or neuropathic pain. nih.gov
Cardiovascular Diseases: Oxidative stress and inflammation are key drivers of cardiovascular diseases such as atherosclerosis. mdpi.com Research is needed to explore whether this compound can exert cardioprotective effects by reducing lipid peroxidation, improving endothelial function, and modulating inflammatory responses in the vasculature. mdpi.com
Oncology: While initial studies have highlighted its anticancer potential, further research is required to evaluate its efficacy against a broader range of cancers, including resistant and metastatic tumors. nih.gov Combining it with existing chemotherapies or targeted agents could also be a promising strategy to enhance treatment outcomes and overcome drug resistance.
By systematically exploring these specialized areas, the full therapeutic utility of this compound can be uncovered, potentially leading to novel treatments for some of the most challenging diseases.
Q & A
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
- Methodological Answer : Collaborate with materials scientists to develop nanoparticle-based delivery systems (e.g., PLGA nanoparticles) for targeted therapy. Partner with computational biologists to integrate omics data (proteomics, metabolomics) for multi-target mechanism exploration .
Safety and Compliance
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate). Dispose of waste via approved chemical disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
